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Compound of Interest

Compound Name: (S)-(-)-2-Bromopropionic acid

Cat. No.: B016716 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for (S)-(-)-2-Bromopropionic acid. It is intended for

researchers, scientists, and professionals in the field of drug development who require detailed

spectral information and analytical protocols for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for (S)-(-)-2-Bromopropionic acid.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromopropionic Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.50 Singlet (broad) - -COOH

~4.41 Quartet 6.9 -CH(Br)-

~1.86 Doublet 6.9 -CH₃

Note: Data is for the racemic mixture of 2-bromopropionic acid in CDCl₃. The chemical shifts

are approximate and can vary slightly based on the solvent and concentration.[1]
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Table 2: ¹³C NMR Spectroscopic Data for 2-Bromopropionic Acid

Chemical Shift (δ) ppm Assignment

~174 C=O

~39 CH-Br

~21 CH₃

Note: The specific chemical shifts for (S)-(-)-2-Bromopropionic acid may vary slightly. Data

for the racemic mixture is often used as a reference.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (S)-(-)-2-Bromopropionic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic acid)

~1710 Strong C=O stretch (Carboxylic acid)

1320-1210 Medium C-O stretch[3]

1440-1395 Medium O-H bend[3]

950-910 Medium, Broad O-H bend (out-of-plane)[3]

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to

hydrogen bonding.[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of (S)-
(-)-2-Bromopropionic acid.
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3.1 NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of (S)-(-)-2-Bromopropionic acid in

0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR

tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0 ppm).[5]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

Process the data using Fourier transformation, followed by phase and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds,

and a relaxation delay of 2 seconds.

3.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small drop of neat (S)-(-)-2-Bromopropionic acid liquid

directly onto the ATR crystal. No further sample preparation is typically required for a liquid

sample.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like (S)-(-)-2-Bromopropionic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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